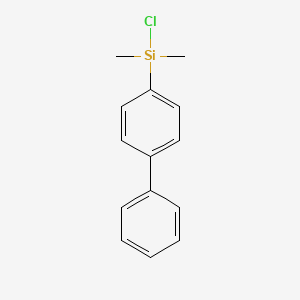
4-Biphenylyldimethylchlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Biphenylyldimethylchlorosilane is a chemical compound with the molecular formula C14H15ClSi . It has a molecular weight of 246.81 g/mol . The compound is a solid substance with an acrid odor similar to hydrogen chloride .
Molecular Structure Analysis
The IUPAC name of 4-Biphenylyldimethylchlorosilane is chloro-dimethyl-(4-phenylphenyl)silane . The canonical SMILES of the compound isCSi(C1=CC=C(C=C1)C2=CC=CC=C2)Cl . The InChI of the compound is InChI=1S/C14H15ClSi/c1-16(2,15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 . Physical And Chemical Properties Analysis
4-Biphenylyldimethylchlorosilane is a solid substance with a molecular weight of 246.81 g/mol . It has a boiling point of 125°C at 0.4 mmHg and a melting point of 69-71°C . The compound appears as a transparent liquid and has an acrid odor similar to hydrogen chloride .科学的研究の応用
1. Polychlorinated Biphenyls and Environmental Health
Research has examined the environmental and health impacts of polychlorinated biphenyls (PCBs), which are structurally related to biphenyl compounds. A notable study focused on the health of Mohawk youth in relation to PCB exposure, emphasizing community-driven research goals and mutual respect between scientists and native communities (Schell & Tarbell, 1998).
2. Organometallic Chemistry
Research in organometallic chemistry has explored the interaction of similar compounds with palladium complexes, leading to the formation of unique chelate complexes. This study highlights the intricate interactions and potential applications of biphenylyldimethylchlorosilane derivatives in organometallic synthesis (N'dongo et al., 2013).
3. Liquid Crystal Technology
Biphenylyl compounds have been investigated for their utility in liquid crystal technology. Studies have synthesized and characterized fluorosubstituted phenyltolanes, including biphenylyl derivatives, for high birefringence nematic mixtures used in photonic applications (Dziaduszek et al., 2017).
4. Polymer Synthesis and Applications
Biphenylyl-related compounds have been utilized in polymer synthesis, specifically in the creation of polyynes with tris(biphenyl-4-yl)silyl end caps. These polymers have potential applications in materials science due to their unique properties (Chalifoux et al., 2007).
5. Dye-Sensitized Solar Cells
Research in the field of renewable energy has explored the use of organosilane semiconductors, closely related to biphenylyldimethylchlorosilane, in solid-state dye-sensitized solar cells. These studies provide insights into the potential of such compounds in improving solar cell efficiency (Zhou et al., 2014).
Safety and Hazards
4-Biphenylyldimethylchlorosilane is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust . In case of contact with skin or eyes, immediate medical attention is advised .
将来の方向性
特性
IUPAC Name |
chloro-dimethyl-(4-phenylphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClSi/c1-16(2,15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRGLQEXSPNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41081-31-6 |
Source


|
| Record name | 4-Biphenyldimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-oxo-4-[[(2S,3R)-2-(5-pyridin-3-ylpyridin-3-yl)oxolan-3-yl]amino]but-2-enoate](/img/structure/B2663874.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)


![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2663881.png)
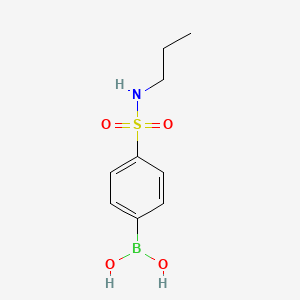
![(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663883.png)
![3-chloro-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2663886.png)
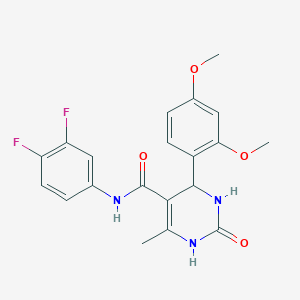
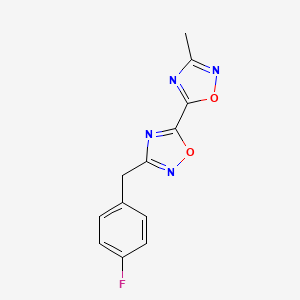
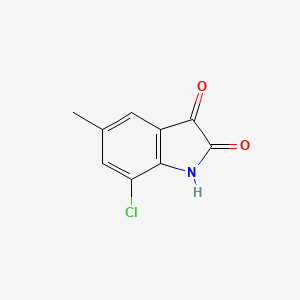

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2663896.png)
![2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2663897.png)